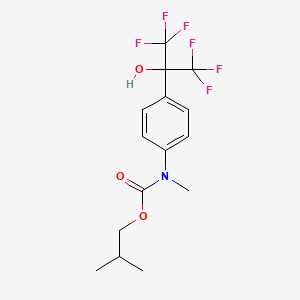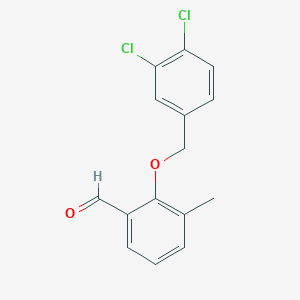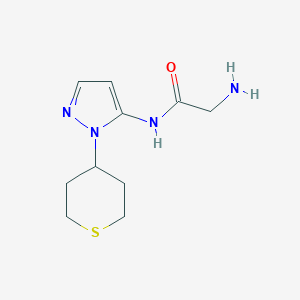
1-Ethynyl-4-fluorocyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-4-fluorocyclohexane is an organofluorine compound characterized by a cyclohexane ring substituted with an ethynyl group at the first carbon and a fluorine atom at the fourth carbon
Méthodes De Préparation
The synthesis of 1-Ethynyl-4-fluorocyclohexane can be achieved through several routes. One common method involves the selective hydrogenation of fluorinated arenes using rhodium nanoparticles on molecularly modified silica supports . This method is efficient and allows for the production of fluorinated cyclohexane derivatives under controlled conditions. The reaction typically requires a temperature range of 80-100°C and hydrogen pressure of 10-55 bar .
Analyse Des Réactions Chimiques
1-Ethynyl-4-fluorocyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, often using hydrogenation catalysts.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.
Addition: The ethynyl group can participate in addition reactions, such as hydrohalogenation or hydration, forming vinyl halides or alcohols, respectively.
Applications De Recherche Scientifique
1-Ethynyl-4-fluorocyclohexane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying the effects of fluorine substitution on biological activity and molecular interactions.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Mécanisme D'action
The mechanism of action of 1-Ethynyl-4-fluorocyclohexane involves its interaction with molecular targets through its ethynyl and fluorine substituents. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the fluorine atom can engage in hydrogen bonding and electrostatic interactions. These interactions influence the compound’s reactivity and binding affinity to various molecular targets.
Comparaison Avec Des Composés Similaires
1-Ethynyl-4-fluorocyclohexane can be compared with other fluorinated cyclohexane derivatives, such as fluorocyclohexane and 1-fluoro-1-silacyclohexane . While fluorocyclohexane is simpler with only a fluorine substituent, 1-fluoro-1-silacyclohexane includes a silicon atom, which alters its conformational preferences and stability. The presence of the ethynyl group in this compound adds to its uniqueness, providing additional sites for chemical modification and interaction.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable tool for chemists, biologists, and industrial researchers. Continued exploration of this compound and its derivatives will likely yield new insights and applications in the future.
Propriétés
Formule moléculaire |
C8H11F |
|---|---|
Poids moléculaire |
126.17 g/mol |
Nom IUPAC |
1-ethynyl-4-fluorocyclohexane |
InChI |
InChI=1S/C8H11F/c1-2-7-3-5-8(9)6-4-7/h1,7-8H,3-6H2 |
Clé InChI |
TWVFLNSKOHXQPI-UHFFFAOYSA-N |
SMILES canonique |
C#CC1CCC(CC1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B14888871.png)
![Ethyl 2,3-dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate](/img/structure/B14888874.png)
![(2E)-4-[(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14888877.png)
![4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14888902.png)
![N-[(1R)-1-(2,5-difluorophenyl)-2-(oxiran-2-yl)ethyl]-2-methylpropane-2-sulfonamide](/img/structure/B14888912.png)

![(5aR,8aR)-tert-Butyl 3-iodo-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7(4H)-carboxylate](/img/structure/B14888914.png)


![[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl] 2-methylprop-2-enoate](/img/structure/B14888929.png)
![6-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888937.png)


